5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole
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Overview
Description
The compound 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole is a complex organic molecule that features a combination of indole, azetidine, and furan moieties. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The furan moiety is often incorporated via a sulfonylation reaction using furan-2-ylmethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the azetidine ring may produce amines .
Scientific Research Applications
5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The furan and azetidine rings may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Furan-2-ylmethanesulfonyl chloride: A precursor used in the synthesis of the target compound.
Azetidine derivatives: Compounds with similar azetidine ring structure.
Uniqueness
5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole: is unique due to its combination of indole, furan, and azetidine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(13-3-4-16-12(8-13)5-6-18-16)19-9-15(10-19)24(21,22)11-14-2-1-7-23-14/h1-8,15,18H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJASIALZYRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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